![molecular formula C21H16ClN3O3S B3288598 1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852366-17-7](/img/structure/B3288598.png)
1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Overview
Description
1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. It contains a dihydropyridine core, a thiazole moiety, and a chlorobenzyl ether group, suggesting potential applications in various biological pathways. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 490 g/mol. The compound's structure includes:
- Dihydropyridine Core : Known for its role in calcium channel blocking.
- Thiazole Moiety : Associated with various pharmacological activities.
- Chlorobenzyl Ether Group : Imparts lipophilicity, influencing bioavailability.
While specific literature on the mechanism of action for this compound is limited, insights can be drawn from related compounds in the dihydropyridinone class. Dihydropyridinones are often involved in:
- Calcium Channel Blockade : Affecting muscle contraction and blood pressure regulation.
- Enzyme Inhibition : Potential interactions with enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism .
Antimicrobial Activity
Research indicates that derivatives containing similar structural features exhibit significant antimicrobial properties. For instance, studies on related benzothiazole derivatives have shown potent activity against various bacterial and fungal pathogens, with minimum inhibitory concentrations (MIC) ranging from to . The potential for This compound to act similarly warrants further investigation.
Inhibitory Activity
The compound may function as an inhibitor of specific enzymes relevant to neuroactive amine metabolism. For example, it could potentially inhibit MAO enzymes (MAOA and MAOB), which are involved in the oxidative deamination of neurotransmitters . This inhibition could lead to increased levels of serotonin and other neurotransmitters, suggesting potential applications in treating mood disorders.
Study 1: Antimicrobial Evaluation
A study evaluated several benzothiazole derivatives for their antimicrobial efficacy against eight bacterial and eight fungal species. The results indicated that compounds with structural similarities to our target compound exhibited potent activity, particularly against Staphylococcus aureus and Candida albicans .
Study 2: Enzyme Inhibition
Research on dihydropyridine derivatives has demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways. The presence of the thiazole moiety may enhance this inhibitory effect, suggesting further exploration into its anti-inflammatory properties .
Potential Applications
Given its structural complexity and biological activity, This compound could serve as:
- A Scaffold for Drug Development : Its unique structure may facilitate the design of novel therapeutic agents targeting various diseases.
- An Antimicrobial Agent : Further studies could establish its efficacy against resistant strains of bacteria and fungi.
- A Neuromodulator : If proven to inhibit MAO effectively, it could contribute to treatments for depression and anxiety disorders.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure positions it as a candidate for the development of novel therapeutic agents. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Calcium Channel Modulation
Dihydropyridinones are known for their role as calcium channel blockers, which can influence muscle contraction and blood pressure regulation. The potential for this compound to exhibit similar pharmacological effects warrants further investigation into its cardiovascular applications.
Anticancer Research
Compounds containing benzothiazole and dihydropyridine structures have been explored for their anticancer properties. The ability of these compounds to interfere with cancer cell proliferation and survival pathways makes them promising candidates for further research in oncology .
Synthetic Methodologies
The synthesis of 1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions that include:
- Formation of the Dihydropyridine Core : This may involve cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : The chlorobenzyl ether and thiazole moiety are introduced through nucleophilic substitution or coupling reactions.
- Purification Techniques : Crystallization or chromatography may be employed to purify the synthesized product.
Case Studies and Research Findings
While direct case studies on this specific compound are scarce, related research highlights the importance of structural modifications in enhancing biological activity:
Compound | Activity | Reference |
---|---|---|
Benzothiazole Derivatives | Antimicrobial | |
Dihydropyridinones | Calcium Channel Blocking | |
Thiazolidinediones | Anticancer |
These studies suggest that modifications to the core structure can significantly impact biological efficacy, emphasizing the need for extensive testing of this compound.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-13-5-2-9-17-18(13)23-21(29-17)24-19(26)16-8-4-10-25(20(16)27)28-12-14-6-3-7-15(22)11-14/h2-11H,12H2,1H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOJYGLONVAXFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CN(C3=O)OCC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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